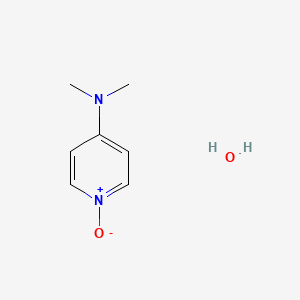
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate is a chemical compound with the molecular formula C6H6N2O6S·H2O. It is known for its light yellow to amber to dark green powder or crystal appearance . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate involves several steps. One common method includes the nitration of 2-hydroxy-5-nitrobenzenesulfonic acid followed by the reduction of the nitro group to an amino group . The reaction conditions typically involve the use of strong acids and reducing agents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate involves its interaction with molecular targets and pathways. The amino and hydroxyl groups allow it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter the structure and function of other molecules .
Comparison with Similar Compounds
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate can be compared with similar compounds such as:
- 2-Amino-4-nitrophenol-6-sulfonic acid
- 4-Nitro-2-aminophenol-6-sulfonic acid
- 6-Amino-4-nitrophenol-2-sulfonic acid
These compounds share similar functional groups but differ in their molecular structure and properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications .
Properties
IUPAC Name |
3-amino-2-hydroxy-5-nitrobenzenesulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O6S.H2O/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14;/h1-2,9H,7H2,(H,12,13,14);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZXHKYTBYTMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate](/img/structure/B6335912.png)








